![molecular formula C11H18O B069997 (2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde CAS No. 189040-17-3](/img/structure/B69997.png)
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde is a chemical compound that belongs to the class of aldehydes. It is an important intermediate in the synthesis of various organic compounds and has potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. It may also interact with biological molecules, such as enzymes and receptors, to produce its physiological effects.
Efectos Bioquímicos Y Fisiológicos
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde has been shown to have various biochemical and physiological effects. It has been studied for its potential use as a chiral building block in the synthesis of optically active compounds. It has also been shown to have antifungal and antibacterial activity. However, its effects on human health and physiology are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde in lab experiments is its potential use as a chiral building block in the synthesis of optically active compounds. It also has antifungal and antibacterial activity, which may be useful in certain experiments. However, its effects on human health and physiology are not well understood, and caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for the study of (2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde. One direction is to further investigate its potential use as a chiral building block in the synthesis of optically active compounds. Another direction is to study its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, more research is needed to understand its effects on human health and physiology, which may lead to the development of new treatments for various diseases.
Métodos De Síntesis
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde can be synthesized through a multistep process involving the reaction of cyclopentadiene with ethyl acrylate, followed by a Diels-Alder reaction with maleic anhydride to form a bicyclic compound. The bicyclic compound is then subjected to a series of reactions, including hydrolysis, oxidation, and reduction, to yield the final product.
Aplicaciones Científicas De Investigación
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde has potential applications in scientific research, particularly in the field of organic synthesis. It can be used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. It has also been studied for its potential use as a chiral building block in the synthesis of optically active compounds.
Propiedades
Número CAS |
189040-17-3 |
|---|---|
Nombre del producto |
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde |
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)11(10)6-7-12/h6-10H,4-5H2,1-3H3/b11-6+/t9-,10+/m1/s1 |
Clave InChI |
PFIRWKIUFQHTJL-CZHASVRMSA-N |
SMILES isomérico |
C[C@@H]\1CC[C@H](/C1=C/C=O)C(C)C |
SMILES |
CC1CCC(C1=CC=O)C(C)C |
SMILES canónico |
CC1CCC(C1=CC=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)
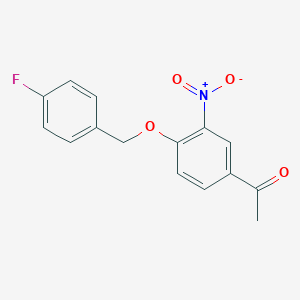
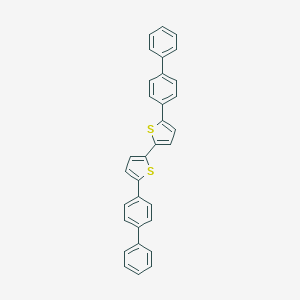
![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)
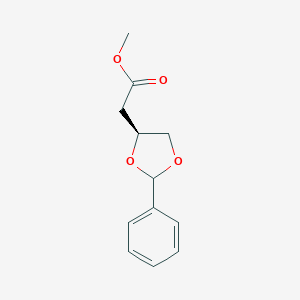
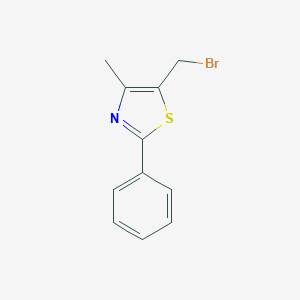
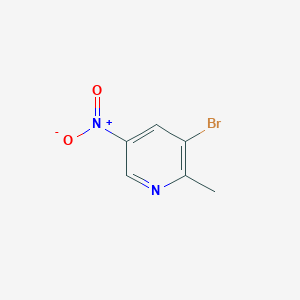
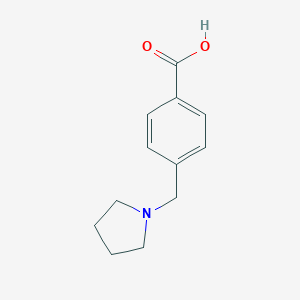
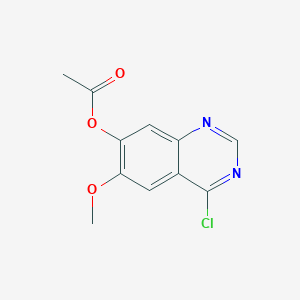
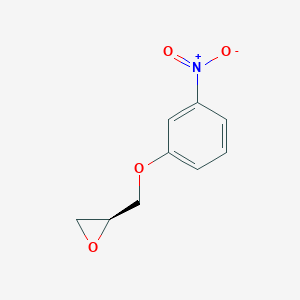

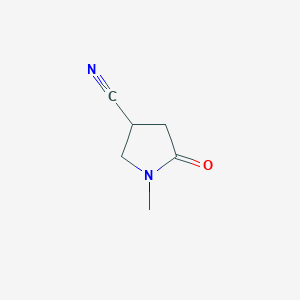
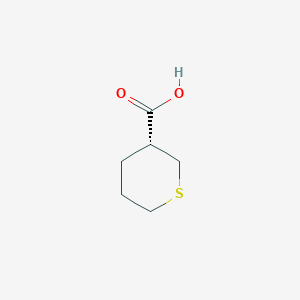
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)